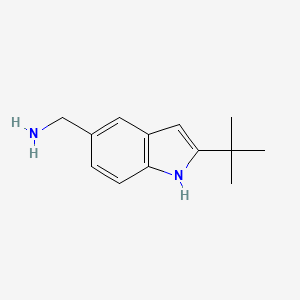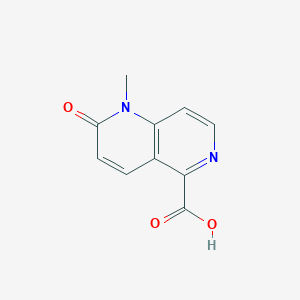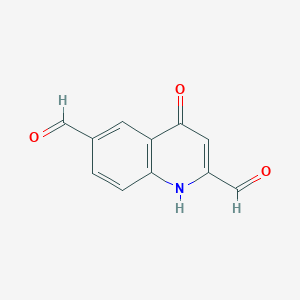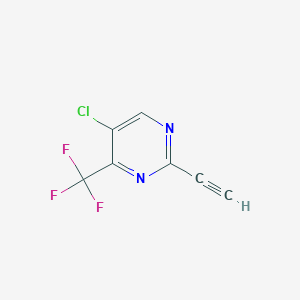
N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from Benzylamine Derivatives:
Industrial Production Methods:
- Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
- Oxidation products include N-oxides.
- Reduction products vary based on the target site but can include reduced phenyl derivatives.
- Substitution products depend on the nucleophile used and can range from halogenated to alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a silylating agent in organic synthesis, facilitating the introduction of trimethylsilyl groups into various molecules.
- It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
- Research into its potential biological activity is ongoing, with studies exploring its interactions with biological molecules and potential therapeutic applications.
Industry:
- In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
Mechanism:
- The compound exerts its effects primarily through its functional groups. The dimethylamino group can participate in nucleophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylbenzylamine:
N,N-Dimethyl-1-(trimethylsilyl)methanamine:
Uniqueness:
- The presence of both the dimethylamino and trimethylsilyl groups in N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine imparts unique reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
41839-69-4 |
|---|---|
Molekularformel |
C12H21NSi |
Molekulargewicht |
207.39 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(2-trimethylsilylphenyl)methanamine |
InChI |
InChI=1S/C12H21NSi/c1-13(2)10-11-8-6-7-9-12(11)14(3,4)5/h6-9H,10H2,1-5H3 |
InChI-Schlüssel |
PBFPOFPWZMEKBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)













